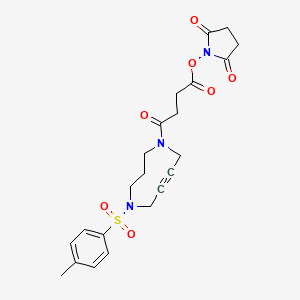

DACN(Tos,Suc-NHS)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

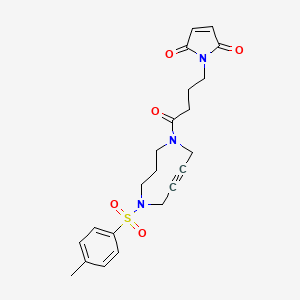

DACN(Tos,Suc-NHS) is a click chemistry reagent containing a cyclic alkyne group . It is used for research purposes only .

Synthesis Analysis

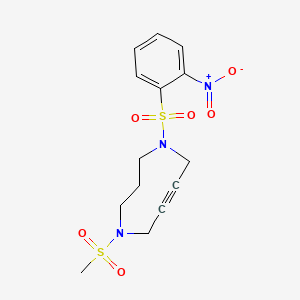

The synthesis of DACN(Tos,Suc-NHS) can be achieved through a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the second step which involves the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN(Tos,Suc-NHS).Molecular Structure Analysis

DACN(Tos,Suc-NHS) has a unique bent structure due to the alkyne moiety within the ring . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .Chemical Reactions Analysis

DACN(Tos,Suc-NHS) is known for its high reactivity towards cycloaddition reactions . This is due to the unique bent structure of the alkyne moiety within the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of DACN(Tos,Suc-NHS) are essential to understand its function as a biomaterial . The chemistry of each material and its impact on physical properties is crucial .Applications De Recherche Scientifique

DACN (DACN(Tos,Suc-NHS)) has been studied in several scientific research applications. It has been used as an inhibitor of an enzyme called histone deacetylase (HDAC). HDAC is a key enzyme involved in the regulation of gene expression and has been implicated in the development of cancer. DACN (DACN(Tos,Suc-NHS)) has also been studied for its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential to reduce inflammation and for its potential to act as an anti-fungal agent.

Mécanisme D'action

Target of Action

DACN(Tos,Suc-NHS) is a click chemistry reagent . The primary targets of DACN(Tos,Suc-NHS) are biomolecules that it labels and cross-links. The compound’s role is to act as a molecular connector, facilitating the synthesis of artificial hybrid biomolecules .

Mode of Action

DACN(Tos,Suc-NHS) contains a cyclic alkyne group . This structure allows DACN(Tos,Suc-NHS) to exhibit high reactivity towards cycloaddition reactions. The compound connects to a corresponding molecule via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via the DACN unit by copper-free-alkyne-azide-cycloaddition .

Biochemical Pathways

The biochemical pathways affected by DACN(Tos,Suc-NHS) are those involved in the synthesis of artificial hybrid biomolecules . The compound’s action can influence the structure and function of these biomolecules, potentially affecting downstream effects such as cellular processes or interactions with other molecules.

Result of Action

The result of DACN(Tos,Suc-NHS)'s action is the formation of artificial hybrid biomolecules . These biomolecules can have a variety of molecular and cellular effects, depending on their specific structures and functions.

Action Environment

The action of DACN(Tos,Suc-NHS) can be influenced by various environmental factors. For example, the efficiency of the cycloaddition reactions it participates in can be affected by factors such as temperature and the presence of other chemicals. .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using DACN (DACN(Tos,Suc-NHS)) in laboratory experiments include the fact that it is a small molecule, making it easy to synthesize and use in experiments. Additionally, it has been found to be a potent inhibitor of HDAC and has been found to be effective in inhibiting the growth of cancer cells. One limitation of using DACN (DACN(Tos,Suc-NHS)) in laboratory experiments is that it is not yet known how it affects other enzymes and proteins.

Orientations Futures

The potential future directions for DACN (DACN(Tos,Suc-NHS)) include further research into its mechanism of action and its effects on other enzymes and proteins. Additionally, further research into its potential therapeutic effects and its potential to reduce inflammation could be explored. Additionally, further research into its potential to act as an anti-fungal agent could also be explored. Finally, further research into its potential to be used as a drug delivery system could be explored.

Méthodes De Synthèse

The synthesis of DACN (DACN(Tos,Suc-NHS)) is a multi-step process that involves the reaction of Tos,Suc with an NHS group. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. First, the Tos,Suc is reacted with an NHS group to form the DACN(Tos,Suc-NHS) compound. This compound is then purified by column chromatography and recrystallized to obtain the desired product.

Safety and Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMHCPCWLSQNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)